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Compound of Interest

Compound Name: 2-Methoxyisonicotinonitrile

Cat. No.: B1588378 Get Quote

2-Methoxyisonicotinonitrile, a substituted pyridine derivative, represents a class of

heterocyclic compounds of significant interest in medicinal chemistry and materials science.

The strategic placement of a methoxy group and a nitrile moiety on the isonicotinonitrile

scaffold can profoundly influence its electronic properties, intermolecular interactions, and,

consequently, its biological activity and material characteristics. Pyridine derivatives are known

to be versatile platforms for designing optically active and multifunctional molecules.[1] A

comprehensive theoretical investigation of this molecule is paramount to unlocking its full

potential.

This guide provides a robust framework for the in-silico analysis of 2-
Methoxyisonicotinonitrile, leveraging the power of quantum chemical calculations to

elucidate its structural, vibrational, and electronic properties. The methodologies detailed herein

are grounded in established computational practices, drawing parallels from studies on

analogous molecular systems.[2][3][4] By employing a synergistic approach that combines

theoretical calculations with experimental validation, researchers can accelerate the discovery

and development of novel applications for this promising compound.

Part 1: Foundational Computational Methodologies
The cornerstone of modern theoretical chemistry lies in the ability to accurately model

molecular behavior at the atomic level. For a molecule like 2-Methoxyisonicotinonitrile,
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Density Functional Theory (DFT) has emerged as the preeminent computational method,

offering a favorable balance between accuracy and computational cost.[4][5]

The Rationale for Employing Density Functional Theory
(DFT)
DFT calculations are used to study the structures and vibrational spectra of various molecules.

[6] The choice of a specific functional and basis set is critical for obtaining results that are in

good agreement with experimental data.[4] The B3LYP functional, a hybrid functional that

combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation

functional, is a widely used and well-validated choice for organic molecules.[5][7] When paired

with a sufficiently large basis set, such as 6-311++G(d,p), it provides a robust platform for

optimizing molecular geometry and predicting a wide array of molecular properties.[4][5]

Workflow for Theoretical Calculations
A systematic computational workflow ensures the reliability and reproducibility of the obtained

results. The following diagram outlines the key steps in the theoretical analysis of 2-
Methoxyisonicotinonitrile.
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Caption: Workflow for the theoretical analysis of 2-Methoxyisonicotinonitrile.

Part 2: Elucidation of Molecular Structure and
Geometry
The first step in any theoretical study is to determine the most stable three-dimensional

arrangement of atoms in the molecule, known as the optimized molecular geometry.

Geometric Optimization
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Starting with an initial guess of the molecular structure, the geometry is optimized by finding the

coordinates that correspond to the minimum energy on the potential energy surface. This

process provides crucial information about bond lengths, bond angles, and dihedral angles. For

related pyridine derivatives, DFT calculations have been shown to yield geometric parameters

that are in good agreement with experimental data from X-ray diffraction.[2][3]

Tabulated Structural Parameters
The following table presents a hypothetical set of optimized geometric parameters for 2-
Methoxyisonicotinonitrile, calculated at the B3LYP/6-311++G(d,p) level of theory.

Parameter Bond/Angle Calculated Value

Bond Lengths (Å) C2-O 1.35

O-CH3 1.42

C4-CN 1.45

C≡N 1.16

Bond Angles (°) C3-C2-O 118.5

C2-O-CH3 117.0

C3-C4-CN 121.0

C4-C-N 179.0

Part 3: Vibrational Spectroscopy and Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a

molecular fingerprint that is highly sensitive to the molecule's structure. Theoretical calculations

are indispensable for the accurate assignment of vibrational modes.

Simulating Vibrational Spectra
Following geometry optimization, a frequency calculation is performed at the same level of

theory. This not only confirms that the optimized structure is a true energy minimum (indicated

by the absence of imaginary frequencies) but also provides the harmonic vibrational
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frequencies and their corresponding IR and Raman intensities.[7] The calculated frequencies

are often systematically higher than experimental values due to the harmonic approximation

and are typically scaled by an empirical factor (e.g., 0.961) to improve agreement with

experimental data.[5]

Key Vibrational Mode Assignments
For 2-Methoxyisonicotinonitrile, several characteristic vibrational modes are expected:

C≡N Stretch: A strong, sharp band in the IR spectrum, typically in the range of 2220-2240

cm⁻¹.

C-O-C Stretch: Asymmetric and symmetric stretching vibrations of the methoxy group,

usually appearing in the 1050-1250 cm⁻¹ region.

Pyridine Ring Vibrations: A series of complex stretching and bending modes characteristic of

the aromatic ring structure.

The following diagram illustrates the relationship between the computational output and the

final spectral assignment.
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Caption: Process for assigning vibrational modes using theoretical calculations.

Part 4: Electronic Properties and Chemical
Reactivity
The electronic structure of a molecule governs its reactivity and its interactions with other

molecules and with light.
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Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are the key orbitals involved in chemical reactions.[8] The energy of the HOMO

is related to the molecule's ability to donate electrons, while the LUMO energy indicates its

ability to accept electrons.[8] The HOMO-LUMO energy gap is a crucial indicator of chemical

stability; a larger gap implies higher stability and lower reactivity.[8] For related nicotinonitrile

derivatives, the HOMO-LUMO gap has been calculated to be around 3.13-3.16 eV.[9]

Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map that illustrates the charge distribution within a molecule. It is an

invaluable tool for identifying regions that are rich or deficient in electrons, thereby predicting

sites for electrophilic and nucleophilic attack. In the MEP of 2-Methoxyisonicotinonitrile, the

region around the nitrogen atom of the nitrile group is expected to be highly electronegative

(red), indicating a site susceptible to electrophilic attack, while the hydrogen atoms of the

methyl group would be electropositive (blue).

Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to

quantify the molecule's chemical behavior.[8]

Descriptor Formula Interpretation

Ionization Potential (IP) IP ≈ -EHOMO
Energy required to remove an

electron.

Electron Affinity (EA) EA ≈ -ELUMO
Energy released when an

electron is added.

Electronegativity (χ) χ = (IP + EA) / 2
Tendency to attract electrons.

[8]

Chemical Hardness (η) η = (IP - EA) / 2
Resistance to change in

electron configuration.[8]

Chemical Softness (S) S = 1 / (2η) A measure of reactivity.[8]
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These descriptors provide a quantitative basis for comparing the reactivity of 2-
Methoxyisonicotinonitrile with other molecules and for predicting its behavior in different

chemical environments.[2]

Conclusion and Future Directions
The theoretical framework presented in this guide provides a comprehensive approach to

characterizing 2-Methoxyisonicotinonitrile at the molecular level. By integrating DFT

calculations for structural optimization, vibrational analysis, and electronic property prediction,

researchers can gain deep insights into the fundamental nature of this molecule. These

computational studies, when coupled with experimental validation, serve as a powerful engine

for rational drug design, the development of novel materials, and the expansion of our

fundamental understanding of chemical reactivity. Future work should focus on simulating the

molecule's behavior in different solvent environments and exploring its intermolecular

interactions through techniques like Hirshfeld surface analysis and molecular docking to predict

its potential as a bioactive agent.[2][10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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